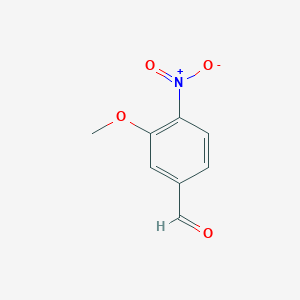

3-Methoxy-4-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTIWOZYHHSBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467486 | |

| Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80410-57-7 | |

| Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-4-nitrobenzaldehyde chemical properties and structure

An In-Depth Technical Guide to 3-Methoxy-4-nitrobenzaldehyde: Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key aromatic compound utilized in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural details, synthesis methodologies, and significant applications of this versatile intermediate.

Introduction

This compound, also known by its IUPAC name, is a substituted aromatic aldehyde that serves as a pivotal building block in organic synthesis. Its structure, featuring a benzaldehyde core with methoxy and nitro functional groups at the C3 and C4 positions respectively, imparts a unique reactivity profile. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the methoxy group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical, agrochemical, and dye industries.[1][2] This guide aims to provide a detailed exploration of its chemical identity, synthesis pathways, and practical utility, grounded in established scientific principles.

Physicochemical and Structural Characteristics

The physical and chemical properties of a compound are fundamental to its application in synthesis, determining its solubility, reactivity, and handling requirements.

Core Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 80410-57-7 | [3][4] |

| Molecular Formula | C₈H₇NO₄ | [3][4] |

| Molecular Weight | 181.15 g/mol | [3][4] |

| Appearance | Light yellow powder | [5][6] |

| Topological Polar Surface Area | 72.1 Ų | [3] |

| LogP | 1.4159 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 3 | [4] |

Structural Representation and Data

The molecular structure dictates the chemical behavior of this compound. The arrangement of its functional groups is key to its role in synthetic chemistry.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound in CDCl₃ at 400 MHz, the expected signals are:

-

δ 10.05 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehyde protons.

-

δ 7.92 (d, J = 8.1 Hz, 1H): A doublet for the aromatic proton at the C5 position.

-

δ 7.60 (d, J = 1.3 Hz, 1H): A doublet for the aromatic proton at the C2 position.

-

δ 7.54 (dd, J = 8.1, 1.5 Hz, 1H): A doublet of doublets for the aromatic proton at the C6 position.

-

δ 4.03 (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH₃).[6]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the carbon environments within the molecule. While specific peak assignments require experimental data, PubChem confirms the availability of ¹³C NMR spectral information for this compound.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands for this molecule would include strong peaks corresponding to the C=O stretch of the aldehyde, the N-O stretches of the nitro group, C-O stretching of the ether, and C-H stretches of the aromatic ring and aldehyde.

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The exact mass is calculated as 181.03750770 Da.[3]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Below are two field-proven protocols.

Protocol 1: Williamson Ether Synthesis from 3-Hydroxy-4-nitrobenzaldehyde

This method involves the methylation of a hydroxyl group and is a classic example of a Williamson ether synthesis. It is favored for its high yield and straightforward procedure.

Causality: The reaction proceeds via an Sₙ2 mechanism. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of iodomethane, displacing the iodide ion and forming the desired methoxy ether. N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solvates the cation (K⁺) effectively, leaving the phenoxide anion highly reactive.

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzaldehyde (1 eq.) and potassium carbonate (1.01 eq.) in N,N-dimethylformamide (DMF).[5][6]

-

Addition of Reagent: At room temperature, slowly add iodomethane (2 eq.) to the reaction mixture with continuous stirring.[5][6]

-

Reaction: Maintain stirring at room temperature for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5][6]

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.[5][6]

-

Washing: Wash the organic layer twice with a saturated brine solution to remove residual DMF and inorganic salts.[5][6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[5][6]

-

Purification: Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the target compound as a light yellow powder (reported yield: 96%).[5][6]

Protocol 2: Oxidation of (3-Methoxy-4-nitrophenyl)methanol

This approach utilizes the oxidation of a primary alcohol to an aldehyde. Pyridinium dichromate (PDC) is a milder oxidizing agent compared to others like chromic acid, which helps to prevent over-oxidation to the carboxylic acid.

Causality: PDC, a complex of chromium(VI), is a selective oxidant that converts primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (DCM). The reaction mechanism involves the formation of a chromate ester intermediate, followed by the elimination of a proton from the alcohol's carbon, which reduces the chromium and forms the aldehyde.

Step-by-Step Methodology:

-

Dispersion: Create a dispersion of (3-methoxy-4-nitrophenyl)methanol (1 eq.) and pyridinium dichromate (PDC) (1.6 eq.) in dry dichloromethane (DCM).[6]

-

Reaction: Stir the dispersion at room temperature for approximately 17 hours.[6]

-

Work-up: Add a mixture of celite and silica gel to the reaction mixture to adsorb the chromium byproducts.[6]

-

Filtration: Filter the dispersion and wash the solid residue with additional DCM.[6]

-

Concentration: Evaporate the solvent from the combined filtrates under vacuum to obtain the product. This method can yield a quantitative conversion.[6]

Key Applications in Research and Development

The specific arrangement of functional groups in this compound makes it a valuable intermediate in several areas of research, particularly in medicinal chemistry.

-

Pharmaceutical Synthesis: Nitrobenzaldehydes are crucial precursors for a wide range of Active Pharmaceutical Ingredients (APIs).[1] The nitro group can be readily reduced to an amine, which can then be further functionalized. The aldehyde group is reactive towards nucleophiles and can participate in condensation reactions to build more complex heterocyclic systems.

-

Neuroscience Research: this compound has been investigated for its biological activities. Studies indicate it can inhibit the synthesis of β-amyloid, a protein implicated in Alzheimer's disease. It also shows inhibitory effects on chloride channels and certain brain receptor binding sites, suggesting potential applications in the development of novel therapeutics for neurological disorders.

-

Cell Biology Studies: The compound has been used as a tool to study cellular processes, demonstrating an ability to inhibit the growth of certain cells in culture.

-

Nucleophilic Substitution Studies: Due to its electronic structure, it serves as a model substrate for investigating the mechanisms of nucleophilic aromatic substitution reactions.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount to ensure a safe laboratory environment.

Trustworthiness of Protocols: The protocols described are based on established chemical transformations. However, all laboratory work should be preceded by a thorough risk assessment. Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information.

| Hazard Class & Category | GHS Pictogram & Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral (Cat. 4) | Warning | H302: Harmful if swallowed | [3][7] |

| Skin Irritation (Cat. 2) | Warning | H315: Causes skin irritation | [3][7] |

| Eye Irritation (Cat. 2A) | Warning | H319: Causes serious eye irritation | [3][7] |

| STOT - Single Exposure (Cat. 3) | Warning | H335: May cause respiratory irritation | [3][7] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][9]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[7]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C under an inert atmosphere.[4][7][10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

-

Chemex Global. (n.d.). The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. This compound | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 80410-57-7 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 80410-57-7|this compound|BLD Pharm [bldpharm.com]

3-Methoxy-4-nitrobenzaldehyde CAS number and molecular formula

An Essential Building Block in Modern Organic Synthesis and Drug Discovery

Senior Application Scientist Synthesis

This guide provides a comprehensive technical overview of 3-Methoxy-4-nitrobenzaldehyde (CAS No: 80410-57-7), a key aromatic aldehyde utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role as a versatile intermediate in the synthesis of complex molecules.

Core Compound Identification and Properties

This compound is a substituted benzaldehyde featuring a methoxy group at the 3-position and a nitro group at the 4-position. This unique substitution pattern of an electron-donating group (methoxy) and a powerful electron-withdrawing group (nitro) dictates its reactivity and utility in organic synthesis.

Chemical Structure and Identifiers

-

CAS Number: 80410-57-7[1]

-

Molecular Formula: C₈H₇NO₄[2]

-

IUPAC Name: this compound[3]

-

Synonyms: 3-methoxy-4-nitro-benzaldehyde[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 181.15 g/mol | [2][3] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 97-100 °C | (for isomer) |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as DMF, ethyl acetate, and dichloromethane. Insoluble in water. | Inferred from synthesis protocols[1] |

| Storage | Store at 4°C under a nitrogen atmosphere for long-term stability.[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aldehyde, aromatic, and methoxy protons.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.05 (s, 1H, -CHO), 7.92 (d, J = 8.1 Hz, 1H, Ar-H), 7.60 (d, J = 1.3 Hz, 1H, Ar-H), 7.54 (dd, J = 8.1, 1.5 Hz, 1H, Ar-H), 4.03 (s, 3H, -OCH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, aromatic, and methoxy carbons. A reference to the 13C NMR spectrum is available in the literature.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹, respectively), and C-O stretching of the methoxy group.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (181.15 g/mol ).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Below are two common laboratory-scale preparations.

Synthesis from 3-Hydroxy-4-nitrobenzaldehyde

This is a straightforward Williamson ether synthesis where the phenolic hydroxyl group is methylated.

-

To a solution of 3-hydroxy-4-nitrobenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (1.0-1.2 equivalents).

-

Stir the mixture at room temperature to form the phenoxide.

-

Slowly add iodomethane (2 equivalents) to the reaction mixture.[1]

-

Continue stirring at room temperature for 5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography to afford this compound as a light yellow powder.[1]

Caption: Synthesis of this compound via Williamson ether synthesis.

Synthesis from (3-methoxy-4-nitrophenyl)methanol

This method involves the oxidation of the corresponding benzyl alcohol.

-

A dispersion of (3-methoxy-4-nitrophenyl)methanol (1 equivalent) and pyridinium dichromate (PDC) (1.5-2.5 equivalents) in dry dichloromethane (DCM) is prepared.

-

The mixture is stirred at room temperature for approximately 17 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite and silica gel, and the filter cake is washed with DCM.

-

The combined filtrate is concentrated under reduced pressure to yield the crude this compound.

Caption: Synthesis of this compound via oxidation of the corresponding alcohol.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

Knoevenagel Condensation

The electron-withdrawing nitro group activates the aldehyde, making it an excellent substrate for Knoevenagel condensation with active methylene compounds. This reaction is a powerful tool for C-C bond formation.[4][5]

-

In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1-1.2 equivalents) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a base, such as piperidine or ammonium acetate.[4][6]

-

The reaction mixture is typically heated to reflux and monitored by TLC.

-

Upon completion, the mixture is cooled, and the product often crystallizes out and can be collected by filtration.[6]

Caption: General workflow for the Knoevenagel condensation.

Reductive Amination

The aldehyde can undergo reductive amination with primary or secondary amines to form substituted amines, which are common motifs in pharmaceuticals. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.[7]

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the amine (1-1.2 equivalents).

-

A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

-

After a period of stirring at room temperature, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise.[7]

-

The reaction is stirred until completion (monitored by TLC).

-

Work-up typically involves quenching the excess reducing agent, extraction with an organic solvent, and purification by chromatography.

Sources

- 1. This compound | 80410-57-7 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to 3-Methoxy-4-nitrobenzaldehyde: Synthesis, Properties, and Applications

Introduction

3-Methoxy-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional arrangement—an activating methoxy group, a deactivating nitro group, and a reactive aldehyde on a benzene core—makes it a versatile scaffold for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound is not merely a starting material but a strategic building block for accessing novel bioactive agents and functional materials. This guide provides an in-depth examination of its synthesis, characterization, reactivity, and applications, grounded in established protocols and physicochemical principles, to empower drug development professionals and research scientists in leveraging its full synthetic potential.

Section 1: Molecular Identification and Physicochemical Profile

Accurate identification is the cornerstone of reproducible science. This compound is unambiguously defined by a set of unique identifiers and physicochemical properties critical for its handling, characterization, and use in quantitative experimental design.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 80410-57-7 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [2][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)[O-] | [1] |

| InChIKey | WUTIWOZYHHSBBU-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.15 g/mol | [2][3] |

| Appearance | Light yellow or cream/gold crystalline powder | [3][4] |

| Melting Point | 104 °C to 142 °C (multiple values reported, may indicate polymorphism) | [2][4] |

| Boiling Point | 334.8 °C to 354.7 °C (Predicted/Calculated) | [2][4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.05 (s, 1H), 7.92 (d, J=8.1Hz, 1H), 7.60 (d, J=1.3Hz, 1H), 7.54 (dd, J=8.1, 1.5Hz, 1H), 4.03 (s, 3H) | [3] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [5] |

| LogP | 1.4159 |[5] |

Section 2: Synthesis and Purification

The preparation of this compound can be approached from multiple pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and safety considerations. Two prevalent and reliable methods are detailed below.

Protocol 2.1: Williamson Ether Synthesis from 3-Hydroxy-4-nitrobenzaldehyde

This is the most direct and high-yielding approach, relying on a classic Sₙ2 reaction to methylate a phenolic precursor.

Causality: The choice of N,N-Dimethylformamide (DMF) as the solvent is strategic; its polar aprotic nature effectively solvates the potassium cation, liberating the phenoxide to act as a potent nucleophile. Potassium carbonate serves as a mild base, sufficient to deprotonate the weakly acidic phenol without hydrolyzing other functional groups. Iodomethane is an excellent electrophile for this Sₙ2 reaction due to the low bond dissociation energy of the C-I bond and minimal steric hindrance.

Experimental Protocol:

-

To a solution of 3-hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) in 6.0 mL of N,N-dimethylformamide, add potassium carbonate (0.42 g, 3.0 mmol).[3][4]

-

Stir the suspension at room temperature to form the potassium phenoxide.

-

Slowly add iodomethane (0.38 mL, 6.0 mmol) to the reaction mixture.[3][4] A slight exotherm may be observed.

-

Continue stirring at room temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Upon completion, dilute the reaction mixture with ethyl acetate and water for quenching and extraction.[3]

-

Separate the organic layer, wash it twice with saturated brine to remove residual DMF and salts, and dry over anhydrous magnesium sulfate.[3][4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 4:1 to 1:1), to afford this compound as a light yellow powder (Typical Yield: ~96%).[3]

Protocol 2.2: Oxidation of (3-Methoxy-4-nitrophenyl)methanol

This method is useful when the corresponding benzyl alcohol is more readily available than the phenol.

Causality: The critical choice here is the oxidizing agent. Pyridinium dichromate (PDC) is a mild oxidant that reliably converts primary alcohols to aldehydes. Stronger oxidants like potassium permanganate or chromic acid would risk over-oxidation to the carboxylic acid, a common side reaction that PDC effectively avoids under these conditions. Dichloromethane (DCM) is used as an inert solvent that solubilizes the reactants well.

Experimental Protocol:

-

Create a dispersion of (3-methoxy-4-nitrophenyl)methanol (1.4 mmol) and pyridinium dichromate (2.3 mmol) in dry dichloromethane (38 mL).[3]

-

Stir the dispersion at room temperature for approximately 17 hours.[3] Monitor reaction completion via TLC.

-

Add a mixture of celite and silica gel to the reaction mixture to adsorb the chromium byproducts.

-

Filter the dispersion and wash the solid cake thoroughly with additional DCM.[3]

-

Combine the organic filtrates and evaporate the solvent under vacuum to yield the product, typically as a brown residue in near-quantitative yield.[3] Further purification via chromatography may be performed if necessary.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

-

Aldehyde Group: This is a versatile handle for carbon-carbon and carbon-nitrogen bond formation. It readily undergoes nucleophilic addition and can participate in reactions such as Wittig olefination, aldol condensations, and the formation of imines/oximes. Crucially, it is a prime site for reductive amination , a cornerstone of pharmaceutical synthesis for introducing amine functionalities.

-

Nitro Group: The electron-withdrawing nitro group can be selectively reduced to an amine under various conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental, as the resulting aminobenzaldehyde is a precursor to heterocycles and other complex structures.

-

Aromatic Ring: The electronic nature of the ring is complex. The methoxy group is an activating, ortho-para director, while the nitro group is a strong deactivating, meta-director. Their positions create a specific electronic environment that directs any further electrophilic aromatic substitution to the positions ortho to the methoxy group, though such reactions are generally disfavored due to the powerful deactivating effect of the nitro group.

Section 4: Applications in Research and Drug Development

The utility of this compound is most pronounced in the synthesis of biologically active molecules. Its structure is a recurring motif in compounds targeting a range of therapeutic areas.

-

Neuroscience and Alzheimer's Disease: The molecule has been directly utilized in research contexts to study nucleophilic substitutions and has demonstrated inhibitory activity against the synthesis of β-amyloid, the protein central to the pathology of Alzheimer's disease. This suggests its value as a lead scaffold for developing new therapeutic agents for neurodegenerative disorders.

-

Ion Channel Modulation: Research has indicated that this compound possesses potent inhibitory effects on chloride channels, highlighting its potential as a tool compound or starting point for developing modulators of ion channel function.

-

Precursor to Bioactive Scaffolds: While direct biological activity is noted, its primary role is as an intermediate. The reduction of the nitro group to an amine, followed by reactions at the aldehyde, opens pathways to a vast array of complex heterocyclic systems and substituted aniline derivatives that are prevalent in pharmaceuticals. Isomeric structures, for instance, are key intermediates in synthesizing drugs for Parkinson's disease and certain cancers, indicating the value of this substitution pattern.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, a thorough understanding of its hazards is essential for safe laboratory practice.

Table 3: GHS Hazard Classification

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Avoid generating dust during handling.

-

Wash hands thoroughly after handling the compound.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[4]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in synthetic and medicinal chemistry. Its predictable reactivity, facilitated by the distinct electronic nature of its functional groups, allows for selective and high-yielding transformations. From its straightforward synthesis to its application as a scaffold for neurologically active compounds, this guide underscores its importance. For researchers aiming to innovate in drug discovery and materials science, a comprehensive understanding of this versatile building block is not just beneficial—it is essential for the rational design and efficient execution of next-generation molecular synthesis.

References

-

AMERICAN ELEMENTS®. This compound | CAS 80410-57-7. [Link]

-

PubChem. This compound | C8H7NO4 | CID 11492043. [Link]

-

ResearchGate. (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]

-

PubChemLite. This compound (C8H7NO4). [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical physical properties of 3-Methoxy-4-nitrobenzaldehyde (CAS No. 80410-57-7), with a primary focus on its melting and boiling points. Intended for professionals in research, chemical synthesis, and pharmaceutical development, this document delves into the theoretical underpinnings, experimental determination, and practical significance of these characteristics. Detailed, field-proven protocols for accurate measurement are provided, alongside a discussion of how these physical constants influence purity assessment, reaction monitoring, and formulation development.

Introduction: The Significance of Physical Properties in Chemical and Pharmaceutical Sciences

In the realm of drug discovery and development, a thorough understanding of a compound's physical properties is paramount. These properties, such as melting and boiling points, are not merely numerical data; they are intrinsic indicators of a substance's identity, purity, and intermolecular forces. For a molecule like this compound, a versatile intermediate in organic synthesis, these values are critical for process optimization, quality control, and predicting its behavior in various formulations.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. For a pure substance, this transition occurs over a narrow temperature range.[1] The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[2] This makes melting point determination a rapid and reliable method for assessing the purity of a synthesized compound.[1][2] In the pharmaceutical industry, stringent purity control is essential for drug safety and efficacy, rendering melting point analysis a fundamental quality control tool.[1]

Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key characteristic.[3][4] It provides insights into a molecule's volatility and the strength of its intermolecular attractive forces. In practical applications, knowledge of the boiling point is crucial for purification techniques like distillation and for understanding a compound's stability at elevated temperatures during chemical reactions or formulation processes.[4]

This guide will provide a detailed examination of the melting and boiling points of this compound, offering both established values and the experimental methodologies to verify them.

Core Physical Properties of this compound

This compound is a substituted benzaldehyde with the chemical formula C₈H₇NO₄. Its physical characteristics are pivotal for its handling, purification, and application in further chemical syntheses.

| Physical Property | Value | Source |

| Melting Point | 104 °C | [5] |

| Boiling Point | 334.8 °C at 760 mmHg | [6] |

| Molecular Weight | 181.15 g/mol | |

| Appearance | Cream/gold/faint tan crystalline powder | [5] |

| CAS Number | 80410-57-7 |

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is a cornerstone of laboratory practice. The following sections provide detailed, step-by-step protocols for these measurements, designed to ensure precision and reproducibility.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.[7]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Finely powder the crystalline sample using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run to get a preliminary value.[9]

-

For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point.[8]

-

Then, decrease the heating rate to approximately 1-2°C per minute.[9]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure compound, this range should be narrow, typically 0.5-1°C.

-

Boiling Point Determination: Microscale Method

For determining the boiling point of small quantities of a liquid, or a solid that can be melted, the microscale method is highly efficient.

Principle: A small amount of the substance is heated in a test tube containing an inverted capillary tube. At the boiling point, a steady stream of bubbles will emerge from the inverted capillary.

Experimental Workflow:

Caption: Workflow for Microscale Boiling Point Determination.

Detailed Protocol:

-

Apparatus Setup:

-

Place a small amount (a few drops) of molten this compound into a small test tube (e.g., 75 x 10 mm).

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a small piece of tubing, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Heating and Observation:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[10]

-

Begin heating the bath gently, at a rate of 5-10°C per minute.[10]

-

As the temperature rises, air trapped in the inverted capillary will expand and exit as bubbles.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the tip of the inverted capillary.[10]

-

Record the temperature at which this steady stream of bubbles is observed. This is the boiling point.

-

Application in Research and Drug Development

The melting and boiling points of this compound are not just for identification; they have practical implications in a professional setting.

-

Purity Assessment: A sharp melting point is a strong indicator of the high purity of a synthesized batch of this compound. A depressed and broad melting range would signal the presence of impurities, necessitating further purification steps such as recrystallization.[1][2]

-

Reaction Monitoring: In reactions where this compound is a starting material, its physical properties can help in monitoring the reaction progress. For instance, the disappearance of the solid reactant can be visually monitored as it is consumed.

-

Process Development: Knowledge of the boiling point is critical when designing distillation procedures for the purification of reaction mixtures containing this compound. It also informs the maximum temperature at which reactions can be run without significant loss of the material due to vaporization.[4]

-

Polymorph Screening: In pharmaceutical development, different crystalline forms (polymorphs) of a compound can have different melting points, solubilities, and bioavailabilities. While not the primary method, melting point determination can be an initial step in identifying potential polymorphic forms.

-

Predicting Physicochemical Properties: The melting point of a drug substance can be correlated with other important properties, such as solubility and intestinal absorption.[11] Generally, for poorly soluble drugs, a lower melting point is often associated with better absorption characteristics.[11]

Synthesis of this compound

A common laboratory synthesis of this compound involves the methylation of 3-hydroxy-4-nitrobenzaldehyde.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Dissolve 3-hydroxy-4-nitrobenzaldehyde and potassium carbonate in N,N-dimethylformamide (DMF).[5]

-

Slowly add iodomethane to the reaction mixture at room temperature.[5]

-

Stir the reaction mixture for several hours at room temperature.[5]

-

Upon completion, the reaction mixture is worked up by diluting with ethyl acetate and water, followed by separation of the organic layer.[5]

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield this compound as a light yellow powder.[5]

Conclusion

The physical properties of this compound, specifically its melting and boiling points, are fundamental data points for any researcher or scientist working with this compound. They serve as reliable indicators of identity and purity and are crucial for the design and optimization of synthetic routes and purification strategies. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of these critical parameters, ensuring the integrity and quality of research and development outcomes in the chemical and pharmaceutical industries.

References

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

Boiling Point Determination. Chemconnections. [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Journal of Chemical Education, 62(12), 1114. [Link]

-

Micro-boiling point measurement. [Link]

-

Melting point determination. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

Chemistry For Everyone. (2025, November 4). Why Are Melting Points Used For Drug Purity Validation?[Link]

-

Boiling point: Significance and symbolism. (2025, December 17). [Link]

-

Kushner, D. I., & Ran, Y. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(10), 3897-3904. [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. m.youtube.com [m.youtube.com]

- 3. chemconnections.org [chemconnections.org]

- 4. Boiling point: Significance and symbolism [wisdomlib.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. chymist.com [chymist.com]

- 11. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy-4-nitrobenzaldehyde safety, hazards, and handling information

An In-Depth Technical Guide to the Safe Handling of 3-Methoxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Chemical and Physical Profile

This compound is an aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its utility in research and development necessitates a thorough understanding of its properties to ensure safe handling.

A precise knowledge of a compound's physical and chemical properties is the foundation of a robust safety protocol. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities. For instance, the compound's solid-state form as a powder requires specific measures to control dust generation, a primary route of exposure.

| Property | Value | Source |

| CAS Number | 80410-57-7 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | Light yellow powder | [3] |

| Purity | ≥95% | [2] |

| Storage Temperature | 4°C, stored under nitrogen | [2] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent safety precautions.[1][4] Understanding the "why" behind these classifications is crucial for appreciating the associated risks. The presence of a nitro group and an aldehyde functional group on the benzene ring contributes to its reactivity and toxicological profile.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

-

H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. The metabolic pathways of nitroaromatic compounds can interfere with cellular respiration.

-

H315 (Causes skin irritation): The compound can cause local inflammation, redness, and discomfort upon contact with the skin. Prolonged contact should be avoided.

-

H319 (Causes serious eye irritation): Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. This is a common hazard for fine powders that can easily become airborne.

-

H335 (May cause respiratory irritation): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1][4][5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves engineering controls, administrative controls, and finally, personal protective equipment as the last line of defense.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing or transferring the solid.[6]

-

Emergency Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following PPE is required when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards must be worn.[4][8]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

-

Lab Coat/Protective Clothing: A flame-resistant lab coat or impervious clothing should be worn to prevent skin contact.[4][8]

-

-

Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a full-face respirator with an appropriate particulate filter (e.g., N95 or P2) is necessary.[4]

Workflow: PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Caption: Fig. 1: PPE Donning and Doffing Sequence

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is essential to mitigate risks.

Handling

-

Avoid all personal contact, including the inhalation of dust.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[4][5]

-

Wash hands and any exposed skin thoroughly after handling.[4][6]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[4][8]

-

Ensure containers are securely sealed when not in use.[5]

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5]

-

The recommended storage temperature is 4°C under an inert atmosphere like nitrogen.[2]

-

Store away from incompatible materials, including strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

Store in a locked-up area to prevent unauthorized access.[4]

Disposal

-

Dispose of waste contents and containers in accordance with all local, regional, national, and international regulations.[4][5]

-

Contaminated materials should be treated as hazardous waste and handed over to an authorized disposal company.[6] Do not allow the chemical to enter drains or waterways.[4][5]

Emergency Procedures: First Aid and Accidental Release

A clear and well-rehearsed emergency plan is a critical component of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[4][6]

-

If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention.[4][6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[4][6]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][8]

Accidental Release Measures

In the event of a spill, a calm and methodical response is required to ensure the safety of all personnel and to contain the hazard.

-

Personal Precautions: Evacuate non-essential personnel. Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation. Wear the appropriate PPE as detailed in Section 3.2.[4][8]

-

Environmental Precautions: Prevent the spill from spreading and entering drains, sewers, or waterways.[4][5]

-

Containment and Cleanup:

-

Small Spills: Gently sweep or vacuum up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled, and sealed container for disposal.[5]

-

Large Spills: Alert emergency services.[5] Control the source of the leak if it is safe to do so. Use dry cleanup procedures and avoid creating dust clouds.[5] After the material has been collected, clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.

-

Decision Tree: Responding to a Chemical Spill

This diagram outlines the critical decision-making process following a spill of this compound.

Caption: Fig. 2: Emergency Spill Response Workflow

Fire and Explosion Hazards

While not classified as a flammable solid, this compound is combustible.[10]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][6]

-

Specific Hazards: In the event of a fire, hazardous combustion products may be formed, including toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[6][9]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][6] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[10]

Stability and Reactivity

-

Reactivity: This compound is generally stable under recommended storage conditions.[9]

-

Chemical Stability: It is stable under normal ambient temperatures and conditions.[10] It is noted to be air-sensitive, reinforcing the need for storage under an inert atmosphere.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous reactions.[9]

-

Conditions to Avoid: Protect from heat, direct sunlight, dust formation, and exposure to air.[7][9]

Toxicological and Ecological Information

-

Toxicological Information: While specific LD50 data is largely unavailable, the GHS classification indicates that the substance is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][4][10] The long-term toxicological properties have not been fully investigated.[10]

-

Ecological Information: There is no data available regarding the ecotoxicity of this compound.[4] Therefore, it must be handled and disposed of in a manner that prevents its release into the environment.[4][8]

References

Sources

- 1. This compound | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 80410-57-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. bio.vu.nl [bio.vu.nl]

- 7. fishersci.com [fishersci.com]

- 8. 3-METHOXY-4-(P-NITROBENZYLOXY)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data for 3-Methoxy-4-nitrobenzaldehyde (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-4-nitrobenzaldehyde (C₈H₇NO₄; Molecular Weight: 181.15 g/mol [1][2]), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for compound identification, purity assessment, and quality control in a laboratory setting.

Introduction

This compound, with the CAS number 80410-57-7[2][3], is a substituted aromatic aldehyde. Its structure, featuring an aldehyde, a methoxy group, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity and for tracking its transformations in chemical reactions. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Chemical Structure:

Caption: Chemical structure of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the frequency-domain spectrum.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.05 | Singlet | 1H | - | Aldehyde proton (-CHO) |

| 7.92 | Doublet | 1H | 8.1 | Aromatic proton |

| 7.60 | Doublet | 1H | 1.3 | Aromatic proton |

| 7.54 | Doublet of Doublets | 1H | 8.1, 1.5 | Aromatic proton |

| 4.03 | Singlet | 3H | - | Methoxy protons (-OCH₃) |

Source: ChemicalBook[4]

Interpretation:

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different protons in the molecule. The downfield singlet at 10.05 ppm is characteristic of an aldehyde proton. The signals in the aromatic region (7.54-7.92 ppm) are consistent with a trisubstituted benzene ring. The singlet at 4.03 ppm with an integration of 3H confirms the presence of the methoxy group. The splitting patterns of the aromatic protons are in agreement with the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transform, phasing, and baseline correction.

Expected ¹³C NMR Data:

| Expected Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon attached to -OCH₃ |

| ~150 | Aromatic carbon attached to -NO₂ |

| 110-140 | Other aromatic carbons |

| ~56 | Methoxy carbon (-OCH₃) |

Interpretation:

The aldehyde carbonyl carbon is expected to appear significantly downfield, around 190 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group showing distinct chemical shifts. The methoxy carbon will appear upfield, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a solid sample (as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the interferogram.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the IR spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2900-2800 | Aldehyde C-H | Stretching |

| ~1700 | Aldehyde C=O | Stretching |

| ~1600, ~1470 | Aromatic C=C | Stretching |

| ~1520, ~1340 | Nitro N-O | Asymmetric & Symmetric Stretching |

| ~1250, ~1030 | Aryl-O-CH₃ | Asymmetric & Symmetric Stretching |

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and methoxy functional groups. A strong peak around 1700 cm⁻¹ corresponds to the carbonyl stretch of the aldehyde. Two strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. The presence of the methoxy group will be confirmed by the C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 181.15 g/mol . Therefore, the molecular ion peak is expected at m/z = 181.

-

Major Fragments: Fragmentation of the molecular ion can lead to several characteristic fragment ions. Expected fragments include:

-

m/z = 180: Loss of a hydrogen atom ([M-H]⁺)

-

m/z = 152: Loss of the formyl radical ([M-CHO]⁺)

-

m/z = 135: Loss of a nitro group ([M-NO₂]⁺)

-

m/z = 107: Further fragmentation of the [M-NO₂]⁺ ion.

-

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provides a detailed and multi-faceted characterization of this compound. The ¹H NMR data confirms the proton environment, while the expected ¹³C NMR, IR, and MS data provide complementary information about the carbon skeleton, functional groups, and molecular weight. This comprehensive analysis serves as a reliable reference for scientists working with this compound, ensuring its correct identification and use in research and development.

References

-

This compound | C8H7NO4 | CID 11492043. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

This compound | CAS 80410-57-7. (n.d.). American Elements. Retrieved January 2, 2026, from [Link]

Sources

Solubility of 3-Methoxy-4-nitrobenzaldehyde in different solvents

An In-Depth Technical Guide to the Solubility of 3-Methoxy-4-nitrobenzaldehyde

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, from synthesis and purification to formulation. This compound is a crucial building block in the synthesis of various complex molecules. This guide provides a comprehensive analysis of its solubility characteristics, grounded in physicochemical principles. We will explore theoretical solubility predictions, present qualitative and quantitative analytical methodologies, and discuss the practical application of this data in laboratory and industrial settings, particularly for purification via recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound is an aromatic organic compound featuring an aldehyde, a methoxy group, and a nitro group attached to a benzene ring.[1] This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for building more complex molecular architectures.[2] The efficiency of its use in reactions, its purification, and its potential formulation into final products are all critically dependent on its solubility profile.

A thorough understanding of how this compound interacts with different solvents is not merely academic; it is a prerequisite for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification Strategy: Developing effective crystallization and chromatography methods.[3]

-

Process Safety and Scalability: Predicting handling characteristics and designing robust manufacturing processes.

This guide will deconstruct the factors governing its solubility and provide actionable protocols for its determination and application.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | PubChem[1] |

| Molecular Weight | 181.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 80410-57-7 | PubChem[1] |

| Appearance | Light yellow powder (predicted) | ChemicalBook[4] |

Structural Interpretation and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][5] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Let's analyze the structure of this compound:

-

Benzene Ring: The core is a non-polar, hydrophobic aromatic ring.

-

Aldehyde Group (-CHO): This is a polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that significantly increases the molecule's polarity through strong dipole moments.

-

Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor.

Overall Polarity: The presence of three polar functional groups on a relatively small aromatic ring renders this compound a polar organic molecule .

Prediction:

-

Water: Despite its polar groups, the hydrophobic benzene ring will likely limit its solubility in water. It is expected to be sparingly soluble or insoluble in water.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the significant polarity mismatch.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): High solubility is predicted due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected, facilitated by potential hydrogen bonding between the solvent's hydroxyl group and the compound's oxygen atoms.

A Framework for Solubility Testing

A systematic approach to solubility testing can rapidly classify a compound and inform solvent selection for subsequent experiments. This typically begins with a qualitative assessment followed by quantitative determination if precise data is required.

The "Like Dissolves Like" Principle

The interaction between solute and solvent molecules dictates solubility. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

Caption: The "Like Dissolves Like" principle of solubility.

Qualitative Solubility Analysis Workflow

A standard approach involves testing the compound's solubility in a sequence of solvents to identify its functional group class (acidic, basic, or neutral).[7][8]

Caption: Qualitative analysis flowchart for functional group classification.

Based on its structure, this compound is predicted to be a neutral polar compound, insoluble in water, aqueous acids, and aqueous bases, but soluble in concentrated sulfuric acid.

Quantitative Solubility of Nitrobenzaldehydes

Table 2: Mole Fraction Solubility (x10³) of 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde in Various Solvents at 298.15 K (25 °C)

| Solvent | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | Solvent Type |

| N,N-Dimethylformamide (DMF) | Very High* | 289.40 | Polar Aprotic |

| Acetone | 433.00 | 227.10 | Polar Aprotic |

| Ethyl Acetate | 315.00 | 114.50 | Polar Aprotic |

| Acetonitrile | 400.00 | 148.10 | Polar Aprotic |

| Methanol | 134.00 | 30.68 | Polar Protic |

| Ethanol | 88.70 | 22.82 | Polar Protic |

| Isopropanol | 47.70 | - | Polar Protic |

| Toluene | 222.00 | 46.51 | Non-Polar Aromatic |

| Cyclohexane | 6.88 | - | Non-Polar Aliphatic |

*Data derived from studies by Gong, et al., as cited in reference[9]. Note: "Very High" indicates extremely high solubility. Data for 4-nitrobenzaldehyde is from a separate study also cited in[9].

Insight: The data strongly suggests that this compound will exhibit the highest solubility in polar aprotic solvents like DMF and acetone, and the lowest solubility in non-polar aliphatic solvents like cyclohexane.

Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method

To obtain precise solubility data, the isothermal equilibrium shake-flask method is the gold standard.[5] This protocol outlines the procedure.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment

-

Solute: this compound (>99% purity)

-

Solvents: HPLC-grade solvents of interest (e.g., ethanol, acetone, ethyl acetate)

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, PTFE)

-

Volumetric flasks and pipettes

-

HPLC with UV detector or UV-Vis Spectrophotometer

-

Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze them using HPLC or UV-Vis to generate a reliable calibration curve (Absorbance/Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Settling: After equilibration, let the vials stand in the thermostatic bath without agitation for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter material.

-

Dilution: Dispense a known volume of the filtered, saturated solution into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the previously calibrated HPLC or UV-Vis method to determine its concentration.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at that temperature.

Application: Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on the choice of a suitable solvent system.[10][11]

Criteria for an Ideal Recrystallization Solvent:

-

The compound should be highly soluble at the solvent's boiling point.

-

The compound should be sparingly soluble at low temperatures (e.g., 0-4 °C).

-

Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

-

The solvent must not react with the compound.[11]

Suggested Solvents for this compound:

-

Single Solvent System: Based on the data for analogous compounds, ethanol or isopropanol are excellent candidates. They are polar enough to dissolve the compound when hot but are likely to show a significant drop in solubility upon cooling.

-

Mixed Solvent System: A binary mixture is used when no single solvent meets all criteria.[12] A good approach is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).

-

Ethanol/Water: Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and then allow to cool slowly.

-

Ethyl Acetate/Hexane: Dissolve in a minimum of hot ethyl acetate, then add hexane until cloudy. Reheat and cool.

-

Conclusion

The solubility of this compound is governed by its polar nature, imparted by the aldehyde, nitro, and methoxy functional groups. It is predicted to be highly soluble in polar aprotic and protic organic solvents and poorly soluble in water and non-polar aliphatic solvents. While specific quantitative data requires experimental determination using robust methods like the shake-flask protocol detailed herein, the behavior of analogous nitrobenzaldehydes provides a strong predictive framework. This understanding is not merely theoretical but is essential for the practical execution of chemical synthesis, purification via recrystallization, and the broader goals of pharmaceutical development.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Faculty of Science, Tanta University. (n.d.).

- PubChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde.

- Biosynth. (n.d.). This compound.

- Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzaldehyde.

- PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde.

- ChemicalBook. (2024). This compound.

- University of Rochester, Department of Chemistry. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis.